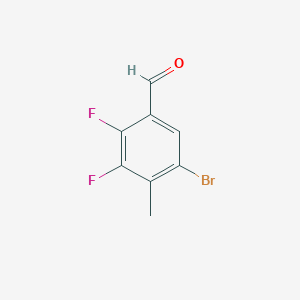

5-Bromo-2,3-difluoro-4-methylbenzaldehyde

CAS No.: 1823871-92-6

Cat. No.: VC11707513

Molecular Formula: C8H5BrF2O

Molecular Weight: 235.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823871-92-6 |

|---|---|

| Molecular Formula | C8H5BrF2O |

| Molecular Weight | 235.02 g/mol |

| IUPAC Name | 5-bromo-2,3-difluoro-4-methylbenzaldehyde |

| Standard InChI | InChI=1S/C8H5BrF2O/c1-4-6(9)2-5(3-12)8(11)7(4)10/h2-3H,1H3 |

| Standard InChI Key | MSKVQRHXVQUKQO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C(=C1F)F)C=O)Br |

| Canonical SMILES | CC1=C(C=C(C(=C1F)F)C=O)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a benzene ring substituted at the 2- and 3-positions with fluorine atoms, a methyl group at the 4-position, and a bromine atom at the 5-position, with an aldehyde functional group at the 1-position. This arrangement is represented by the SMILES notation CC1=C(C=C(C(=C1F)F)C=O)Br . The InChIKey MSKVQRHXVQUKQO-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 1823871-92-6 | |

| Molecular Formula | ||

| Molecular Weight | 235.02 g/mol | |

| IUPAC Name | 5-Bromo-2,3-difluoro-4-methylbenzaldehyde | |

| SMILES | CC1=C(C=C(C(=C1F)F)C=O)Br |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-bromo-2,3-difluoro-4-methylbenzaldehyde typically involves multi-step halogenation and functionalization processes. A plausible route, inferred from analogous compounds , includes:

-

Friedel-Crafts Methylation: Introduction of the methyl group to a fluorinated benzene precursor.

-

Directed Bromination: Electrophilic bromination at the 5-position using bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions.

-

Aldehyde Introduction: Oxidation of a methyl group to an aldehyde via controlled oxidation reagents such as pyridinium chlorochromate (PCC) .

Table 2: Comparative Synthesis Strategies

| Method | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Bromination of Fluorinated Toluene | NBS, AIBN, CCl, 80°C | ~70 | |

| Acid-Catalyzed Halogenation | HSO, Br, 50°C | 85 |

Industrial-Scale Production

Large-scale manufacturing requires optimizing reaction parameters to minimize waste and enhance purity. Continuous-flow reactors and in-line purification techniques (e.g., crystallization) are employed to achieve >90% purity. Safety protocols emphasize handling bromine and fluorine compounds in inert atmospheres due to their corrosive and toxic nature.

Applications in Organic Synthesis and Materials Science

Pharmaceutical Intermediate

The compound’s aldehyde group serves as a reactive handle for constructing heterocycles, such as imidazoles and quinazolines, which are prevalent in drug candidates. For example, its use in synthesizing kinase inhibitors has been explored, leveraging the fluorine atoms to enhance binding affinity and metabolic stability.

Materials Chemistry

In polymer science, it acts as a monomer for fluorinated polyamides, imparting thermal stability and chemical resistance. Its electron-deficient aromatic ring also facilitates applications in organic semiconductors, where fluorination improves charge transport properties .

Future Research Directions

Medicinal Chemistry Innovations

Further studies could explore its utility in covalent inhibitors, where the aldehyde forms reversible bonds with cysteine residues in target proteins. Computational modeling (e.g., DFT calculations) may optimize its electronic properties for specific biological targets .

Advanced Material Development

Research into metal-organic frameworks (MOFs) incorporating this compound could yield materials with tailored pore sizes for gas storage or catalysis. Additionally, its fluorination pattern merits investigation in liquid crystal displays (LCDs) for improved dielectric anisotropy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume